Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
Description
Molecular Geometry and Stereochemical Configuration
The sodium salt of this decahydrophenanthrene derivative exhibits a tetracyclic framework comprising three six-membered rings (A, B, C) and one five-membered ring (D), fused in a trans-decalin configuration. The 1R-(1alpha,4abeta,4balpha,10aalpha) stereodescriptor specifies the absolute configuration of the four chiral centers at positions 1, 4a, 4b, and 10a. The carboxylate group at position 1 adopts an axial orientation due to steric constraints imposed by the 4a-methyl substituent.
X-ray diffraction studies of analogous steroids, such as 11-alpha-hydroxycanrenone methyl ester (PubChem CID 637221), reveal that the isopropyl group at position 7 occupies an equatorial position in the C ring, minimizing van der Waals repulsions with the adjacent methyl groups. This spatial arrangement stabilizes the chair conformation of the B and C rings, a feature likely conserved in the target compound. The sodium counterion interacts with the carboxylate oxygen atoms, forming a bent coordination geometry typical of alkali metal carboxylates.
Properties
CAS No. |
51590-83-1 |
|---|---|
Molecular Formula |
C20H29NaO2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
sodium;(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |
InChI Key |
PAZFWGSJMSOQLQ-XTICBAGASA-M |
Isomeric SMILES |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Precursor and Core Structure Synthesis
The core structure of this compound is a decahydro-7-isopropyl-1,4a-dimethylphenanthrene derivative. This core is closely related to abietane-type diterpenoids, such as abietyl alcohol and abietic acid derivatives, which are well-studied in natural product chemistry.
The synthesis typically starts from abietic acid or related diterpenoid precursors, which possess the phenanthrene skeleton with appropriate stereochemistry (1R,4aβ,4bα,10aα) as confirmed by stereochemical descriptors.
The decahydro-phenanthrene ring system is constructed or modified through hydrogenation and ring-closure reactions to achieve the saturated ring system with the correct stereochemistry.
Introduction of the Carboxylate Group
The carboxylate group at the 1-position of the phenanthrene ring is introduced by oxidation of the corresponding methyl or methanol group (e.g., abietyl alcohol) to the carboxylic acid.
Oxidation methods include controlled use of oxidizing agents such as chromium-based reagents, KMnO4, or catalytic oxidation under mild conditions to avoid over-oxidation or ring degradation.
The resulting carboxylic acid intermediate is purified and characterized to confirm the presence and position of the carboxyl group.
Formation of the Sodium Salt
The sodium salt is prepared by neutralizing the carboxylic acid with a stoichiometric amount of sodium hydroxide or sodium carbonate in an aqueous or alcoholic medium.
The reaction is typically carried out under controlled temperature to ensure complete conversion without side reactions.
The sodium salt precipitates or remains in solution depending on the solvent system and can be isolated by filtration or evaporation.
Alternative Synthetic Routes and Derivatives
Ethyl esters of related compounds (e.g., ethyl abietate) are often synthesized as intermediates or for comparative studies. These esters are prepared by esterification of the carboxylic acid with ethanol under acidic catalysis.
Reduction of esters or acids to alcohols (e.g., abietyl alcohol) is also a common step in synthetic sequences leading to various derivatives.
Summary Table of Preparation Steps
| Step | Process Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis or isolation of phenanthrene core | Starting from abietic acid or related diterpenoids; hydrogenation | Obtain decahydro-phenanthrene skeleton with stereochemistry |
| 2 | Oxidation to carboxylic acid | Oxidizing agents (e.g., KMnO4, Cr-based) | Introduce carboxyl group at 1-position |
| 3 | Neutralization to sodium salt | NaOH or Na2CO3 in aqueous/alcoholic medium | Formation of sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1-carboxylate salt |
| 4 | Optional esterification or reduction steps | Ethanol + acid catalyst (esterification) or reducing agents (LiAlH4) | Preparation of ethyl esters or alcohol derivatives |
Research Findings and Considerations
The stereochemical integrity of the phenanthrene core is critical and must be preserved during oxidation and salt formation steps to maintain biological activity and chemical properties.
Purity and characterization are typically confirmed by NMR, IR, and mass spectrometry, with stereochemical assignments supported by chiral chromatography or X-ray crystallography when available.
The sodium salt form improves solubility and stability for applications in pharmaceuticals or materials science.
No direct industrial-scale synthesis protocols are publicly detailed, but the synthetic approach follows classical organic transformations adapted for complex diterpenoid frameworks.
Chemical Reactions Analysis
Types of Reactions: 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Research indicates that compounds similar to Sodium (1R-(1alpha,...)) exhibit various biological activities including:
- Anti-inflammatory properties
- Effects on the central nervous system
These activities are attributed to the compound's ability to interact with specific receptors or enzymes in the body. Understanding these interactions is crucial for exploring potential therapeutic uses.
Applications in Pharmaceuticals
Sodium (1R-(1alpha,...)) has potential applications in drug development due to its biological activity. Some notable applications include:
- Development of anti-inflammatory drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for new therapeutic agents.
- Neurological research : Its interaction with central nervous system receptors positions it as a potential treatment for neurological disorders.
Applications in Materials Science
The unique properties of Sodium (1R-(1alpha,...)) also make it suitable for use in materials science:
- Polymer additives : The compound can enhance the properties of polymers through its chemical reactivity.
- Synthesis of novel materials : Its structural characteristics allow for the development of new materials with tailored properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Methyl Ester Derivatives
Example : Methyl (1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate (CAS 1235-74-1)
- Molecular Formula : C₂₁H₃₀O₂
- Molecular Weight : 314.46 g/mol
- Key Differences :
- The methyl ester lacks ionic character, resulting in lower water solubility compared to the sodium carboxylate.
- Synthetic routes involve acetylation or cyclization reactions, such as Kostanecki-Robinson acetylation with sodium acetate .
- Hazard profiles differ: the methyl ester carries warnings for skin/eye irritation (H315, H319) .
Hydroxylated Derivatives
Example : (1S,4aS,4bS,7R,10aS)-7-ethenyl-1-hydroxy-7-(hydroxymethyl)-1,4a-dimethyl-2,3,4,4a,4b,5,6,7,10,10a-decahydrophenanthren-9(1H)-one (CAS 126622-42-2)
- Molecular Formula : C₁₉H₂₈O₃
- Molecular Weight : 304.42 g/mol
- Higher topological polar surface area (57.5 Ų) compared to the sodium carboxylate, influencing bioavailability .
Chloride and Acetate Salts
Example : Sodium acetate (NaOAC)
- Relevance: Used in synthesis of chromones and fluorescence quenching studies.
Comparative Data Table
Biological Activity
Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity based on available research and data.
- Molecular Formula : C21H32O2
- Molecular Weight : 316.4776 g/mol
- CAS Registry Number : 3513-69-7
- IUPAC Name : this compound
The biological activity of this compound has been primarily studied in relation to its effects on ion channels and microbial metabolism. Notably:
- Ion Channel Activation : Research indicates that similar compounds activate large conductance calcium-activated potassium (BK) channels. For instance, dihydroisopimaric acid has been shown to induce substantial membrane hyperpolarization and activate these channels at concentrations ranging from 1 to 10 µM . This suggests that sodium (1R-(1alpha,...)) may have similar effects due to structural similarities.
Table 1: Biological Effects of Related Compounds
| Compound Name | Concentration (µM) | Effect on BK Channels | Reference |
|---|---|---|---|
| Dihydroisopimaric Acid | 1 - 10 | Activates BK channels | |
| Sodium (1R-(...)) | N/A | Potential activator | N/A |
Case Study 1: Microbial Metabolism
A study investigated the anaerobic degradation of phenanthrene by sulfate-reducing bacteria. The results showed that phenanthrene degradation was coupled with sulfate reduction. The microbial culture enriched from contaminated sediments was capable of utilizing phenanthrene as a carbon source while producing sulfide as a metabolic byproduct . This indicates that compounds similar to sodium (1R-(...) may play a role in enhancing microbial metabolism in contaminated environments.
Case Study 2: Endophytic Strains
Another study focused on isolating endophytic strains capable of degrading phenanthrene. Specific strains demonstrated the ability to utilize phenanthrene as their sole carbon source and showed significant degradation capabilities under various conditions. This highlights the potential for utilizing similar compounds in bioremediation strategies .
Research Findings
Recent findings suggest that sodium (1R-(...) may influence biological systems by:
- Enhancing Ion Channel Activity : Similar compounds have shown the ability to activate ion channels critical for cellular signaling.
- Promoting Microbial Degradation : The presence of such compounds can stimulate microbial populations that degrade hydrocarbons like phenanthrene.
Q & A
Q. How to address data discrepancies in degradation studies under varying environmental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
